CLK1 Inhibition: K00546 Demonstrates Superior Potency Relative to KH-CB19 and TG003
In a head-to-head enzymatic inhibition assay against CLK1, K00546 exhibited an IC50 of 8.9 ± 3 nM, representing approximately 2.2-fold greater potency than KH-CB19 (IC50 = 19.7 ± 6 nM) and approximately 5.5-fold greater potency than TG003 (IC50 = 48.6 ± 16 nM) [1]. All values were determined from three independent experiments under identical assay conditions.
| Evidence Dimension | CLK1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 8.9 ± 3 nM |
| Comparator Or Baseline | KH-CB19 (19.7 ± 6 nM); TG003 (48.6 ± 16 nM) |
| Quantified Difference | 2.2-fold more potent than KH-CB19; 5.5-fold more potent than TG003 |
| Conditions | In vitro kinase activity assay; values represent mean ± SD from three independent experiments |
Why This Matters
For researchers studying CLK1-mediated alternative splicing, K00546 provides enhanced target engagement at lower concentrations, reducing the likelihood of off-target effects that may confound phenotypic interpretation.
- [1] Fedorov, O. et al. (2011). Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing. Chemistry & Biology, 18(1), 67-76. Table 1. View Source
